(5-Ethoxypyrimidin-2-yl)methanol
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Overview
Description
(5-Ethoxypyrimidin-2-yl)methanol is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine The structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxypyrimidin-2-yl)methanol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the ethoxylation of 5-bromopyrimidine followed by the reduction of the resulting intermediate to yield this compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (5-Ethoxypyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation of this compound can yield (5-Ethoxypyrimidin-2-yl)carboxylic acid.
- Reduction can produce this compound derivatives with different functional groups.
- Substitution reactions can lead to various substituted pyrimidine derivatives.
Scientific Research Applications
(5-Ethoxypyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Ethoxypyrimidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Pyrimidine: The parent compound of (5-Ethoxypyrimidin-2-yl)methanol.
5-Bromopyrimidine: A precursor in the synthesis of this compound.
2-Hydroxymethylpyrimidine: A compound with a similar structure but lacking the ethoxy group.
Uniqueness: this compound is unique due to the presence of both the ethoxy and hydroxymethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
(5-ethoxypyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-6-3-8-7(5-10)9-4-6/h3-4,10H,2,5H2,1H3 |
InChI Key |
CCJYQIBTWCKFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(N=C1)CO |
Origin of Product |
United States |
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